molecular formula C11H13Cl2NO4S B2697782 Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate CAS No. 112252-30-9

Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate

Cat. No. B2697782
CAS RN: 112252-30-9
M. Wt: 326.19
InChI Key: PJWMPBWINLHRGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like halogenation, sulfonation, and esterification .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it’s used. For example, if used as a reactant in a chemical reaction, its functional groups would likely interact with other substances in specific ways .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

methyl 2-chloro-3-[(4-chlorophenyl)sulfonylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-11(13,10(15)18-2)7-14-19(16,17)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMPBWINLHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-(4-chlorobenzenesulfonamido)-2-methylpropanoate

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